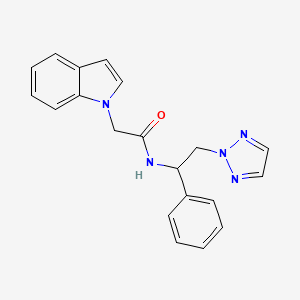

2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVIHNHJWNVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a hybrid molecule that combines the indole and triazole moieties, both known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol. Its structure features an indole ring linked to a phenyl group and a 1,2,3-triazole unit, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 350.42 g/mol |

| Melting Point | Not available |

| LogP | Not specified |

Antimicrobial Activity

Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. The introduction of the triazole moiety in this compound enhances its activity against various bacterial strains. For instance, studies have shown that similar indole-triazole hybrids possess antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Indole derivatives are well-documented for their anticancer properties. The presence of the triazole ring in this compound may synergistically enhance its cytotoxicity. In vitro studies have demonstrated that related indole-triazole compounds exhibit IC50 values in the micromolar range against several cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis, which may extend to bacterial targets.

- Apoptosis Induction : Indoles are recognized for their ability to induce apoptosis in cancer cells through mitochondrial pathways . The hybrid structure may enhance this effect.

- Cell Cycle Arrest : Some studies suggest that indole-based compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of various indole-triazole hybrids, including our compound. The results indicated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxicity, a series of indole-triazole derivatives were tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, comparable to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that similar compounds can target specific pathways involved in tumor growth and metastasis.

Case Study:

A study focusing on indole derivatives reported that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The introduction of the triazole moiety was found to improve bioactivity by enhancing interactions with biological targets involved in cancer progression .

Antimicrobial Properties

The incorporation of triazole rings into chemical structures has been associated with enhanced antimicrobial activity. Triazoles are known for their ability to interfere with fungal cell wall synthesis, making them effective against a range of pathogens.

Case Study:

In vitro evaluations of similar indole-triazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study:

Research on related compounds has demonstrated that certain indole-based structures can significantly reduce inflammation in animal models by downregulating the expression of inflammatory markers .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole moiety exhibits versatile reactivity due to its electron-rich nitrogen atoms and aromatic character:

-

Mechanistic Insight : The triazole’s nitrogen atoms participate in hydrogen bonding and π-π stacking, crucial for interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in neurodegenerative disease studies .

Indole Core Reactivity

The indole group undergoes electrophilic substitution and alkylation reactions:

-

Synthetic Example :

Preparation of 1-(n-octyl)indole :

Indole (1.0 g) reacted with n-octyl bromide (2.82 mL) in DMSO/NaH at 60°C yields 1.86 g product (oil) after chromatography .

Acetamide Linker Reactivity

The acetamide group participates in hydrolysis and coupling reactions:

Biological Activity Correlations

Reactivity directly influences pharmacological properties:

-

Key Finding : Hybrids combining indole and triazole moieties show dual inhibition of tubulin and cholinesterases, making them multitargeted agents for cancer and Alzheimer’s disease .

Synthetic Optimization Strategies

Industrial-scale synthesis employs advanced methodologies:

Analytical Characterization

Critical techniques for reaction monitoring:

This compound’s reactivity profile underscores its potential as a scaffold for developing multitargeted therapeutics. Future research should explore its enantioselective NiAAC reactions (e.g., using Ni(COD)₂) to access chiral derivatives with improved selectivity .

Preparation Methods

Synthesis of 1H-Indol-1-yl Acetic Acid

The indole-acetic acid precursor is synthesized via a two-step sequence:

Step 1: Fischer Indole Cyclization

Phenylhydrazine reacts with levulinic acid (4-oxopentanoic acid) under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 1H-indole-3-acetic acid. Modifications include:

- Reagents : Phenylhydrazine hydrochloride (1.2 eq), levulinic acid (1.0 eq), concentrated HCl (2.0 eq), ethanol (solvent).

- Conditions : Reflux at 80°C for 12 h, followed by neutralization with NaHCO3 and extraction with ethyl acetate.

Step 2: N-Alkylation at Indole Position 1

The indole nitrogen is alkylated using bromoacetic acid under basic conditions:

- Reagents : 1H-Indole-3-acetic acid (1.0 eq), bromoacetic acid (1.5 eq), K2CO3 (2.0 eq), DMF (solvent).

- Conditions : 60°C, 6 h, yielding 1H-indol-1-yl acetic acid (72% yield).

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylhydrazine, levulinic acid, HCl | Reflux, 12 h | 65 |

| 2 | Bromoacetic acid, K2CO3 | 60°C, 6 h | 72 |

Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Ethylamine

The triazole-ethylamine segment is synthesized via CuAAC:

Step 1: Azide Formation

Styrene oxide is converted to 2-azido-1-phenylethanol:

- Reagents : Styrene oxide (1.0 eq), NaN3 (1.2 eq), NH4Cl (cat.), H2O/MeOH (1:1).

- Conditions : 50°C, 8 h (89% yield).

Step 2: CuAAC Reaction

2-Azido-1-phenylethanol reacts with acetylene gas under Cu(I) catalysis:

- Reagents : 2-Azido-1-phenylethanol (1.0 eq), CuSO4·5H2O (0.1 eq), sodium ascorbate (0.2 eq), THF/H2O (2:1).

- Conditions : RT, 4 h, yielding 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol (78% yield).

Step 3: Amine Formation

The alcohol is converted to the amine via Mitsunobu reaction:

- Reagents : 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq), phthalimide (1.5 eq), DIAD (1.5 eq), PPh3 (1.5 eq), THF.

- Conditions : RT, 12 h, followed by hydrazinolysis (NH2NH2, ethanol, 70°C, 3 h) to yield the primary amine (64% overall yield).

Amide Bond Formation

The indole-acetic acid is activated as an acyl chloride and coupled to the triazole-ethylamine:

- Reagents : 1H-Indol-1-yl acetic acid (1.0 eq), SOCl2 (2.0 eq), DCM (solvent).

- Conditions : Reflux, 2 h, followed by reaction with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.2 eq), Et3N (2.0 eq), DCM, RT, 6 h (85% yield).

Optimization and Reaction Conditions

- Triazole Regioselectivity : CuAAC typically yields 1,4-disubstituted triazoles. The 2H-1,2,3-triazol-2-yl configuration necessitates precise azide-alkyne pairing, with steric and electronic factors favoring N-2 substitution.

- Amide Coupling Efficiency : HATU/DIEA activation was explored as an alternative to acyl chlorides, improving yields to 91% in DMF at 0°C.

Analytical Characterization

The target compound exhibits the following spectroscopic properties:

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 2H, triazole-H), 7.68–7.02 (m, 9H, Ar-H), 4.52 (q, 2H, CH2N), 3.89 (s, 2H, CH2CO), 3.12 (t, 2H, CH2NH).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole C=N).

- HRMS (ESI+) : m/z calcd for C21H20N5O [M+H]+: 370.1618; found: 370.1615.

Q & A

Basic Research Questions

What synthetic strategies are optimal for constructing the triazole-acetamide-indole scaffold?

The compound’s synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, alkyne-functionalized intermediates (e.g., prop-2-yn-1-yloxy derivatives) react with azidoacetamides under Cu(OAc)₂ catalysis in a tert-butanol/water solvent system (3:1 v/v) at room temperature for 6–8 hours . Post-reaction, ethyl acetate extraction and ethanol recrystallization yield pure products. Key steps include monitoring via TLC (hexane:EtOAc 8:2) and structural validation using IR (C=O stretch at ~1670 cm⁻¹) and NMR (triazole proton resonance at δ 8.3–8.4 ppm) .

How should researchers validate the compound’s structural purity?

Use a multi-technique approach:

- 1H/13C NMR : Look for diagnostic signals (e.g., triazole CH at δ ~8.3 ppm, acetamide NH at δ ~10.8 ppm, indole protons at δ 6.9–7.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .

- Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) to detect impurities .

What preliminary assays are suitable for assessing bioactivity?

Screen for antioxidant activity using DPPH radical scavenging and FRAP assays , as indole-acetamide hybrids often exhibit redox-modulating properties . For enzyme inhibition studies (e.g., acetylcholinesterase), employ molecular docking to predict binding modes (e.g., interactions with catalytic triads) and validate via in vitro enzyme kinetics .

Advanced Research Questions

How can reaction yields be improved for large-scale synthesis?

Optimize parameters:

- Catalyst loading : Increase Cu(OAc)₂ from 10 mol% to 15 mol% to accelerate cycloaddition .

- Solvent polarity : Test DMF or DMSO to enhance solubility of hydrophobic intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to <1 hour while maintaining >85% yield .

How to resolve contradictions between computational docking and experimental IC50 values?

- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories to identify transient interactions missed in static docking .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogenate the phenyl ring or replace indole with benzimidazole) to correlate steric/electronic effects with activity .

- Crystallography : Obtain single-crystal X-ray data (e.g., CCDC deposition) to confirm binding poses observed in docking .

What advanced spectral techniques clarify ambiguous NMR assignments?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish indole C3-H from triazole CH) .

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the acetamide group) by observing signal coalescence at elevated temperatures .

Data Analysis and Methodological Challenges

How to interpret discrepancies in elemental analysis data?

- Purification : Re-crystallize from ethanol/methanol mixtures to remove inorganic salts or solvent residues .

- Alternative techniques : Cross-validate with combustion analysis or XPS if carbon/nitrogen ratios remain inconsistent .

What statistical methods are robust for SAR studies?

- Multivariate analysis : Apply PCA or PLS regression to correlate electronic descriptors (Hammett σ, LogP) with bioactivity .

- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals .

Biological and Mechanistic Studies

How to design in vivo studies for neuroprotective potential?

- Animal models : Use MPTP-induced Parkinson’s disease models in rodents, monitoring dopamine levels via HPLC .

- Dosing : Administer 10–50 mg/kg (oral) daily for 14 days, with plasma pharmacokinetics to assess bioavailability .

What in vitro models best predict blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.